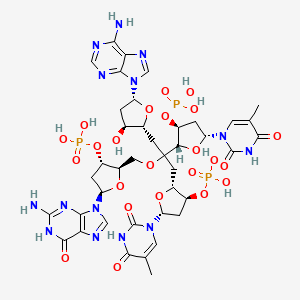
d(A-T-G-T)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound d(A-T-G-T) is a short sequence of deoxyribonucleic acid (DNA) consisting of the nucleotides adenine (A), thymine (T), guanine (G), and thymine (T). These nucleotides are linked together by phosphodiester bonds, forming a part of the DNA structure. DNA sequences like d(A-T-G-T) play crucial roles in various biological processes, including genetic coding, replication, and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d(A-T-G-T) can be achieved through solid-phase synthesis, a common method for creating short DNA sequences. This process involves the sequential addition of nucleotides to a growing chain anchored to a solid support. The steps include:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the nucleotide.
Coupling: Addition of the next nucleotide in the sequence, activated by a coupling reagent.
Capping: Blocking of any unreacted 5’-hydroxyl groups to prevent errors.
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Industrial Production Methods
Industrial production of DNA sequences like d(A-T-G-T) often involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual solid-phase synthesis but are optimized for speed and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: DNA sequences can undergo oxidation, leading to the formation of various oxidative products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleotides within the sequence can be substituted with modified bases for research purposes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Modified nucleotides with specific functional groups.
Major Products
Oxidation: Formation of 8-oxoguanine, thymine glycol.
Reduction: Reduced nucleotides.
Substitution: Modified DNA sequences with altered properties.
Scientific Research Applications
Chemistry
In chemistry, d(A-T-G-T) is used as a model compound to study DNA interactions, binding affinities, and the effects of chemical modifications.
Biology
In biological research, this sequence can be used to investigate gene expression, DNA-protein interactions, and the mechanisms of DNA replication and repair.
Medicine
In medicine, d(A-T-G-T) can be utilized in the development of diagnostic tools, gene therapy, and the study of genetic diseases.
Industry
Industrially, short DNA sequences like d(A-T-G-T) are used in the production of synthetic genes, development of biosensors, and as components in nanotechnology.
Mechanism of Action
The mechanism by which d(A-T-G-T) exerts its effects involves its interaction with proteins and enzymes that recognize specific DNA sequences. These interactions can influence various cellular processes, including transcription, replication, and repair. The molecular targets include DNA-binding proteins, polymerases, and repair enzymes.
Comparison with Similar Compounds
Similar Compounds
d(A-T-C-G): Another short DNA sequence with a different nucleotide arrangement.
d(G-C-A-T): A sequence with guanine and cytosine instead of adenine and thymine.
Uniqueness
The uniqueness of d(A-T-G-T) lies in its specific sequence, which determines its binding affinity and interaction with proteins. This sequence can be used to study specific genetic elements and their roles in various biological processes.
Properties
CAS No. |
80565-17-9 |
|---|---|
Molecular Formula |
C40H51N14O23P3 |
Molecular Weight |
1188.8 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2,3-bis[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxymethyl]oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C40H51N14O23P3/c1-15-9-51(38(59)49-34(15)56)25-4-18(75-78(61,62)63)22(72-25)8-40(7-21-17(55)3-24(71-21)53-13-45-28-31(41)43-12-44-32(28)53,30-20(77-80(67,68)69)6-26(74-30)52-10-16(2)35(57)50-39(52)60)70-11-23-19(76-79(64,65)66)5-27(73-23)54-14-46-29-33(54)47-37(42)48-36(29)58/h9-10,12-14,17-27,30,55H,3-8,11H2,1-2H3,(H2,41,43,44)(H,49,56,59)(H,50,57,60)(H2,61,62,63)(H2,64,65,66)(H2,67,68,69)(H3,42,47,48,58)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,30-,40?/m0/s1 |
InChI Key |
KJHUZEWFUDHFOB-NZRMLTGDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















